molecular formula C24H17ClF2N4O3S B11085222 4-chloro-N-[3-(4-fluorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide

4-chloro-N-[3-(4-fluorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide

Cat. No.: B11085222
M. Wt: 514.9 g/mol
InChI Key: AFGOHOQIMCRPFO-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, amino, oxo, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(4-fluorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Groups: The fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions using appropriate fluorinated aromatic compounds.

    Chlorination and Amidation: The final steps involve chlorination of the aromatic ring and amidation to introduce the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(4-fluorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-chloro-N-[3-(4-fluorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(4-fluorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to form strong interactions with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[3-(4-fluorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide is unique due to its combination of functional groups, which provide a distinct reactivity profile and potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C24H17ClF2N4O3S

Molecular Weight

514.9 g/mol

IUPAC Name

4-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]-3-(4-fluorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C24H17ClF2N4O3S/c25-15-3-1-14(2-4-15)22(33)29-31-20(13-21(32)28-18-9-5-16(26)6-10-18)23(34)30(24(31)35)19-11-7-17(27)8-12-19/h1-12,20H,13H2,(H,28,32)(H,29,33)

InChI Key

AFGOHOQIMCRPFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F)Cl

Origin of Product

United States

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